molecular formula C₂₉H₅₀O₂ B1141781 (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol CAS No. 71473-15-9

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol

Cat. No. B1141781
CAS RN: 71473-15-9
M. Wt: 430.71
InChI Key:
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Description

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is a sterol compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as to activate certain immune cells that play a role in the body's defense against pathogens.
Biochemical and Physiological Effects
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory cytokines, as well as to induce the apoptosis of cancer cells. It has also been found to lower cholesterol levels in the body, and to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol in lab experiments is its ability to modulate various signaling pathways in the body, making it a potentially valuable tool for studying the mechanisms of inflammation, cancer progression, and immune system function. However, its use in lab experiments is limited by its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol. One area of interest is the development of new synthetic methods for producing the compound, which could make it more accessible for use in various scientific applications. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and immune system disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol involves the use of various chemical reagents and techniques. One of the most commonly used methods is the conversion of ergosterol to the corresponding 6-methoxy derivative using methanol and hydrochloric acid. The resulting compound is then subjected to various purification steps to obtain the pure form of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol.

Scientific Research Applications

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an immunomodulatory agent, as well as for its ability to lower cholesterol levels in the body.

properties

IUPAC Name

(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-17(2)18(3)14-25(30)19(4)22-8-9-23-21-15-26(31-7)29-16-20(29)10-13-28(29,6)24(21)11-12-27(22,23)5/h17-26,30H,8-16H2,1-7H3/t18-,19+,20+,21+,22-,23+,24+,25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYLHUGLRKTPS-FGFNCWORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@H]4C5)C)OC)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698685

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